5-Aminobenzofuran-2-carboxamide

Catalog No.
S6429730
CAS No.
1026097-14-2
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminobenzofuran-2-carboxamide

CAS Number

1026097-14-2

Product Name

5-Aminobenzofuran-2-carboxamide

IUPAC Name

5-amino-1-benzofuran-2-carboxamide

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H2,11,12)

InChI Key

CUTZNNILULIIQO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)N

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)N

5-Aminobenzofuran-2-carboxamide is an organic compound characterized by its unique structure, which includes a benzofuran moiety attached to an amine and a carboxamide functional group. This compound exhibits a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 164.17 g/mol. The presence of both the amino and carboxamide groups contributes to its potential reactivity and biological activity. The compound typically appears as a solid, with a melting point ranging from 62°C to 66°C, indicating its stability under standard conditions .

, including:

  • Aminolysis: This reaction involves the substitution of the amine group in the carboxamide with another amine, allowing for the formation of diverse derivatives. This process has been optimized to yield high percentages of the desired products .
  • C–H Arylation: The compound can undergo C–H activation reactions, which facilitate the introduction of aryl groups into the benzofuran structure. This method has been shown to be effective in synthesizing complex derivatives .
  • Transamidation: This involves exchanging the amide group with another amine, which can be performed under mild conditions using palladium catalysts .

Research indicates that 5-Aminobenzofuran-2-carboxamide exhibits significant biological activity, particularly in pharmacological contexts:

  • Antimicrobial Properties: Some studies have highlighted its potential as an antimicrobial agent, demonstrating efficacy against various bacterial strains .
  • Antitumor Activity: The compound has shown promise in inhibiting tumor cell proliferation, suggesting its potential as an anticancer agent. Mechanistic studies indicate that it may induce apoptosis in cancer cells .
  • Neuropharmacological Effects: Due to its structural similarity to neurotransmitter systems, it may influence serotonergic transmission and has been investigated for its effects on mood disorders .

Several synthesis methods have been developed for 5-Aminobenzofuran-2-carboxamide:

  • Direct Amidation: This method involves reacting 5-Aminobenzofuran-2-carboxylic acid with various amines under controlled conditions to yield the desired carboxamide.
  • C–H Functionalization: Utilizing palladium-catalyzed reactions allows for selective C–H arylation followed by transamidation, providing a modular approach to synthesizing derivatives .
  • Esterification followed by Hydrolysis: The synthesis can also begin with the formation of an ester derivative, which is subsequently hydrolyzed to yield the carboxamide form .

The applications of 5-Aminobenzofuran-2-carboxamide span various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Chemical Research: As a versatile building block in organic synthesis, it is used for creating complex molecules in medicinal chemistry.
  • Material Science: Investigations into its properties may lead to applications in developing new materials or coatings due to its unique chemical structure.

Studies focusing on the interactions of 5-Aminobenzofuran-2-carboxamide with biological targets are crucial for understanding its mechanism of action:

  • Receptor Binding Studies: Research has indicated that this compound may interact with specific receptors involved in neurotransmission, potentially affecting serotonin levels and influencing mood disorders .
  • Enzyme Inhibition Assays: Preliminary studies suggest that it could inhibit enzymes related to bacterial resistance mechanisms, enhancing its antimicrobial efficacy .

Several compounds share structural similarities with 5-Aminobenzofuran-2-carboxamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Aminobenzofuran-2-carboxamideBenzofuran derivativeExhibits different biological activities; less studied than 5-Aminobenzofuran-2-carboxamide .
Ethyl 5-Aminobenzofuran-2-carboxylateEster derivativeMore soluble in organic solvents; used as an intermediate in synthesis .
Benzofuran-2-carboxylic acidCarboxylic acidLacks amino functionality; primarily used for acid-base reactions .

The uniqueness of 5-Aminobenzofuran-2-carboxamide lies in its combination of both amino and carboxamide functionalities, which enhances its reactivity and potential biological applications compared to similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

176.058577502 g/mol

Monoisotopic Mass

176.058577502 g/mol

Heavy Atom Count

13

UNII

34X5EVM5PY

Dates

Last modified: 11-23-2023

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